2-Chloro-4'-n-pentylbenzophenone
Overview
Description
2-Chloro-4’-n-pentylbenzophenone is an organic compound with the molecular formula C18H19ClO. It is also known by its IUPAC name, (2-chlorophenyl)(4-pentylphenyl)methanone. This compound is part of the benzophenone family, which is known for its applications in various fields such as photoinitiators, pharmaceuticals, and organic synthesis .
Mechanism of Action
Mode of Action
It’s known that benzophenone derivatives can undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
A similar compound, 2-chloro-4-nitrophenol, has been reported to degrade via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-n-pentylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 4-pentylbenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) in a non-polar solvent like dichloromethane. The reaction mixture is maintained at low temperatures (-20 to -15°C) to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of 2-Chloro-4’-n-pentylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure a high yield and purity of the product. The reaction is followed by purification steps such as recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2/FeCl3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or NaBH4 in solvents like ether or ethanol.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Products like nitro or halogenated derivatives.
Reduction: Alcohols or hydrocarbons.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-4’-n-pentylbenzophenone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzophenone: Similar structure but lacks the pentyl group, leading to different physical and chemical properties.
2-Chloro-4-nitrobenzophenone: Contains a nitro group instead of a pentyl group, which significantly alters its reactivity and applications.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms, which affects its chemical behavior and uses.
Uniqueness
2-Chloro-4’-n-pentylbenzophenone is unique due to the presence of both a chlorine atom and a pentyl group. This combination imparts distinct physical and chemical properties, making it suitable for specific applications such as photoinitiators in polymerization reactions and intermediates in organic synthesis .
Properties
IUPAC Name |
(2-chlorophenyl)-(4-pentylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKASHPPKBYLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641768 | |
Record name | (2-Chlorophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-08-3 | |
Record name | (2-Chlorophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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